Ethylenediaminetetraacetic Acid Disodium Cobalt Salt

Vue d'ensemble

Description

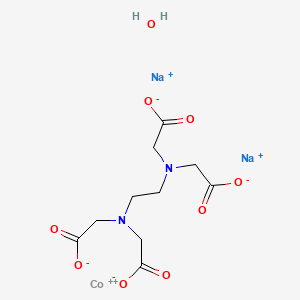

Ethylenediaminetetraacetic Acid Disodium Cobalt Salt is a coordination compound that combines ethylenediaminetetraacetic acid with cobalt and sodium ions. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications. It typically appears as a blue crystalline solid and is soluble in water and other polar solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethylenediaminetetraacetic Acid Disodium Cobalt Salt involves the reaction of ethylenediaminetetraacetic acid with cobalt(II) hydroxide and sodium hydroxide. The general reaction can be represented as follows:

EDTA+Co(OH)2+2NaOH→EDTA-Na2Co+2H2O

This reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the desired complex .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to continuous stirring and heating to maintain the optimal reaction conditions. After the reaction is complete, the product is purified through filtration and recrystallization processes to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Ethylenediaminetetraacetic Acid Disodium Cobalt Salt undergoes various chemical reactions, including:

Complexation: It forms stable complexes with a wide range of metal ions, which is its primary chemical behavior.

Substitution Reactions: The cobalt ion in the complex can undergo ligand substitution reactions, where other ligands replace the ethylenediaminetetraacetic acid.

Redox Reactions: The cobalt ion can participate in oxidation-reduction reactions, changing its oxidation state under specific conditions.

Common Reagents and Conditions:

Complexation: Typically involves metal ions such as Fe(III), Cu(II), and Zn(II) in aqueous solutions.

Substitution: Ligands like ammonia, water, or other chelating agents can replace ethylenediaminetetraacetic acid under controlled pH and temperature.

Major Products:

Complexation: Formation of metal-ethylenediaminetetraacetic acid complexes.

Substitution: New cobalt complexes with different ligands.

Redox: Cobalt ions in different oxidation states, such as Co(III) or Co(II).

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethylenediaminetetraacetic acid (EDTA) is a versatile chelating agent that can form stable complexes with metal ions. The disodium salt of EDTA with cobalt (Co) has the chemical formula , and it is typically presented as a hydrate. This compound is characterized by its ability to bind cobalt ions effectively, making it useful in various applications.

Applications in Agriculture

Cobalt EDTA is primarily used in agriculture for correcting cobalt deficiencies in crops and livestock. Cobalt is an essential micronutrient for several biological processes, including vitamin B12 synthesis in ruminants. The following table summarizes its agricultural applications:

| Application | Description |

|---|---|

| Fertilizers | Used as a cobalt supplement in fertilizers to enhance crop yield and quality. |

| Animal Nutrition | Administered to livestock to prevent cobalt deficiency, which can lead to poor growth and health issues. |

| Soil Amendments | Improves soil fertility by providing essential nutrients to plants. |

Medical Applications

In medicine, Cobalt EDTA is utilized for its chelating properties, particularly in treating heavy metal poisoning and certain medical conditions:

| Application | Description |

|---|---|

| Chelation Therapy | Used to bind excess cobalt and other heavy metals in the body, aiding in their excretion. |

| Anemia Treatment | Investigated as a therapeutic agent for anemia due to its role in erythropoiesis stimulation. |

Case Study: Chelation Therapy for Lead Poisoning

A clinical study demonstrated the efficacy of Cobalt EDTA in patients with lead poisoning. The compound facilitated the removal of lead from the bloodstream, thereby reducing toxicity levels and improving patient outcomes.

Environmental Applications

Cobalt EDTA also plays a role in environmental science, particularly in the remediation of contaminated sites:

| Application | Description |

|---|---|

| Heavy Metal Remediation | Used to extract heavy metals from contaminated soil and water systems through chelation processes. |

| Bioavailability Studies | Assists researchers in assessing the bioavailability of heavy metals in sediments and soils. |

Laboratory Uses

In laboratory settings, Cobalt EDTA is employed for various analytical purposes:

| Application | Description |

|---|---|

| Ion Chromatography | Acts as a sequestering agent to improve separation processes by binding interfering metal ions. |

| Biochemical Research | Utilized to deactivate metal-dependent enzymes during experiments, allowing for more accurate results. |

Mécanisme D'action

The primary mechanism by which Ethylenediaminetetraacetic Acid Disodium Cobalt Salt exerts its effects is through chelation. The ethylenediaminetetraacetic acid moiety binds to metal ions via its nitrogen and oxygen atoms, forming stable ring-like structures known as chelates. This binding sequesters the metal ions, preventing them from participating in unwanted chemical reactions. The cobalt ion in the complex can also interact with various molecular targets, influencing biochemical pathways and processes .

Comparaison Avec Des Composés Similaires

Ethylenediaminetetraacetic Acid Disodium Cobalt Salt can be compared with other chelating agents such as:

Ethylenediaminetetraacetic Acid Disodium Salt: Similar in structure but lacks the cobalt ion, making it less specific for certain applications.

Diethylenetriaminepentaacetic Acid: Has an additional amine group, providing stronger chelation but also increased complexity.

Nitrilotriacetic Acid: A simpler chelating agent with fewer binding sites, offering less stability in metal complexes.

Uniqueness: The presence of the cobalt ion in this compound provides unique properties, such as specific interactions with certain metal ions and enhanced stability in complex formation, making it particularly useful in specialized applications .

Activité Biologique

Ethylenediaminetetraacetic Acid Disodium Cobalt Salt, commonly referred to as Cobalt Disodium EDTA, is a chelating agent that has garnered attention for its biological activity, particularly in the fields of medicine and agriculture. This compound is a derivative of ethylenediaminetetraacetic acid (EDTA), which is known for its ability to bind metal ions and form stable complexes. This article explores the biological activity of Cobalt Disodium EDTA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

Cobalt Disodium EDTA has the molecular formula and is characterized by its ability to form strong complexes with various metal ions. The structure allows it to effectively sequester cobalt ions, making it useful in both agricultural applications to correct cobalt deficiencies in plants and veterinary medicine for treating anemia in livestock .

The primary mechanism through which Cobalt Disodium EDTA exerts its biological effects is through chelation. By binding to cobalt ions, it prevents these ions from participating in biochemical reactions that could lead to toxicity or deficiency. This chelation process is crucial in:

- Correcting Cobalt Deficiency : Cobalt is essential for vitamin B12 synthesis in ruminants. Cobalt Disodium EDTA can help restore normal physiological functions by providing a bioavailable source of cobalt .

- Antimicrobial Activity : Studies have shown that disodium EDTA can inhibit the growth of certain bacteria by chelating essential metal ions required for their metabolic processes .

1. Veterinary Medicine

Cobalt Disodium EDTA is used to treat cobalt deficiency in livestock, which can lead to anemia and other health issues. It has been shown to improve hemoglobin levels and overall health in animals suffering from cobalt deficiency .

2. Human Medicine

Although primarily used in veterinary applications, there is potential for Cobalt Disodium EDTA in human medicine, particularly in treating conditions related to anemia. Its efficacy as a hemopoietic agent warrants further clinical trials .

In Vitro Studies

Recent research has demonstrated that disodium EDTA affects the crystallization of struvite and carbonate apatite in artificial urine, which has implications for treating urinary tract infections caused by Proteus mirabilis. The addition of disodium EDTA was found to retard urease activity, leading to decreased struvite crystal growth .

Case Studies

A study involving cattle treated with Cobalt Disodium EDTA showed significant improvements in blood parameters associated with anemia. The treatment was associated with increased hemoglobin levels and improved overall vitality compared to untreated control groups .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+);hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Co.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPIGOKCCFIGCL-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CoN2Na2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.